molecular formula C8H12O B1266623 Bicyclo[2.2.2]octan-2-one CAS No. 2716-23-6

Bicyclo[2.2.2]octan-2-one

Cat. No. B1266623
CAS RN: 2716-23-6
M. Wt: 124.18 g/mol
InChI Key: VEPYQCZRVLNDBC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Bicyclo[2.2.2]octan-2-one and its derivatives has been explored through various synthetic routes. For example, the cyclisation of 3-substituted cyclohexanones has been re-investigated, leading to a simplified and reproducible method for synthesizing Bicyclo[2.2.2]octan-2,6-dione, which is closely related to Bicyclo[2.2.2]octan-2-one (Widegren et al., 2006). Additionally, catalytic annulations and rearrangement reactions have been utilized for the efficient synthesis of related bicyclic structures (Liu et al., 2020), (Hashimoto et al., 1986).

Molecular Structure Analysis

The molecular structure of Bicyclo[2.2.2]octan-2-one features a rigid bicyclic framework, which has been studied using various spectroscopic methods. The stereochemistry and molecular dynamics of related bicyclic compounds have been elucidated, providing insights into the structural characteristics of these molecules (Grob & Hostynek, 1963).

Chemical Reactions and Properties

Bicyclo[2.2.2]octan-2-one and its analogs participate in a range of chemical reactions, exploiting the reactivity of the ketone group and the strained bicyclic system. These reactions include annulations, rearrangements, and cycloadditions, enabling the synthesis of complex natural products and novel materials (Demuth & Schaffner, 1982), (Lee et al., 2008).

Physical Properties Analysis

The physical properties of Bicyclo[2.2.2]octan-2-one, such as melting point, boiling point, and solubility, are crucial for its handling and application in synthesis. These properties are influenced by the compound's rigid structure and electronic configuration.

Chemical Properties Analysis

The chemical properties of Bicyclo[2.2.2]octan-2-one, including reactivity patterns, stability under various conditions, and interactions with different reagents, are central to its utility in synthetic chemistry. The compound's bicyclic structure imparts unique reactivity that can be leveraged in designing novel synthetic routes and materials.

References

  • (Widegren et al., 2006) - Discusses the re-investigated cyclisation conditions for the formation of Bicyclo[2.2.2]octan-2,6-dione.
  • (Liu et al., 2020) - Reports on the stereodivergent synthesis of bicyclo[3.2.1]octenes, closely related to Bicyclo[2.2.2]octan-2-one.
  • (Hashimoto et al., 1986) - Describes the synthesis of Bicyclo[3.3.0]oct-6-en-2-one, a building block for polycyclopentanoid natural products.
  • (Grob & Hostynek, 1963) - Investigates the stereochemistry of tricyclo[2.2.2.02,6]octane derivatives.
  • (Demuth & Schaffner, 1982) - Presents a novel concept for synthesizing cyclopentanoid structures using tricyclooctanone.
  • (Lee et al., 2008) - Explores the semi-pinacol rearrangement of 2,3-epoxy silyl ethers for synthesizing bicyclo[3.2.1]octan-2-ones and -3-ones.

Scientific Research Applications

Summary of the Application

Bicyclo[2.2.2]octan-2-ones can be synthesized through a process involving the rearrangements accompanying oxidative decarboxylation with lead tetraacetate .

Methods of Application or Experimental Procedures

The process involves heating 1-Methoxy-2-methyl-1,4-cyclohexadiene, 2-methoxy-I-methyl-1.3-cyclohexadiene, and 2-methoxy-1,5,5-trimethyl-1,3-cyclohexadiene with maleic anhydride. This gives 1-methoxy-endo-7-methylbicyclo[2.2.2]oct-5-ene-syn-2,3-dicarboxylic acid anhydride and its analogues .

Results or Outcomes

The treatment of the resulting compounds with lead tetraacetate gives 1,8,8-trimethylbicyclo[2.2.2]oct-5-en-2-one together with products in which rearrangement to a bicyclo[3.2.1]octane system has occurred .

2. Synthesis of Highly Functionalised Enantiopure Bicyclo[3.2.1]octane Systems

Summary of the Application

The commercially available monoterpene carvone can be efficiently converted into the tricyclo[3.2.1.0 2.7]octane and bicyclo[3.2.1]octane systems, which are characteristic of some biologically active compounds .

Methods of Application or Experimental Procedures

The transformation involves key features such as an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene and a cyclopropane ring opening .

Results or Outcomes

The sequence used for this transformation results in the creation of the tricyclo[3.2.1.0 2.7]octane and bicyclo[3.2.1]octane systems .

Safety And Hazards

Users are advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes when handling Bicyclo[2.2.2]octan-2-one . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

Future Directions

While specific future directions for the study of Bicyclo[2.2.2]octan-2-one are not mentioned in the search results, the compound’s synthesis and properties continue to be areas of active research .

properties

IUPAC Name

bicyclo[2.2.2]octan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O/c9-8-5-6-1-3-7(8)4-2-6/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEPYQCZRVLNDBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80181629
Record name Bicyclo(2.2.2)octanone
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Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclo[2.2.2]octan-2-one

CAS RN

2716-23-6
Record name Bicyclo(2.2.2)octanone
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Record name Bicyclo[2.2.2]octan-2-one
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Record name Bicyclo(2.2.2)octanone
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Record name bicyclo[2.2.2]octan-2-one
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Record name Bicyclo(2.2.2)octanone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
278
Citations
GA Abad, SP Jindal, TT Tidwell - Journal of the American …, 1973 - ACS Publications
Deuterium exchange of bicyclic ketones in 2: 1 (v/v) dioxane-D20 catalyzed by NaOD was measured by a mass spectrometric technique developed for this purpose. Second-order rate …
Number of citations: 41 pubs.acs.org
JM Conia, GL Lange - The Journal of Organic Chemistry, 1978 - ACS Publications
Bicyclo [2.2. 2] octan-2-ones 4a and 4b have beensynthesized in yields of 85 and 50%, respectively, by the thermal cyclization of the appropriate 3-alkenylcyclohexanone at 390 C. The …
Number of citations: 19 pubs.acs.org
F Almqvist, N Ekman, T Frejd - The Journal of Organic Chemistry, 1996 - ACS Publications
Optically active C 2 -symmetric (1S,2S,4S,5S)-bicyclo[2.2.2]octane-2,5-diol ((+)-12; 98% ee) and several selectively protected optically active intermediates useful for synthetic …
Number of citations: 25 pubs.acs.org
F Carnovale, TH Gan, JB Peel… - Journal of the Chemical …, 1981 - pubs.rsc.org
The HeI photoelectron spectra of several 2-ethoxycarbonyl-2-azabicyclo[2.2.2]octane and bicyclo[2.2.2]octanone derivatives have been measured. The low ionization potentials of these …
Number of citations: 4 pubs.rsc.org
K Mori, E Nagano - Biocatalysis, 1990 - Taylor & Francis
Reduction of bicyclo[2.2.2]octane-2,6-dione with baker's yeast gave (lR,4S,6S)-6-hydroxybi-cyclo[2.2.2]octan-2-one (95% ee) contaminated with 8% of its (1S,4R,6S)-isomer. Similarly, …
Number of citations: 51 www.tandfonline.com
A La Bella, I Popolla, M Felici, F Leonelli… - …, 2008 - pdf.lookchemmall.com
The synthesis of bicyclo [2.2. 2] octane patchouli alcohol analogues by the Sakurai conjugate addition and Nagata cyclization is described. By this approach, complementary to those so …
Number of citations: 2 pdf.lookchemmall.com
K Morita, Z Suzuki - The Journal of Organic Chemistry, 1966 - ACS Publications
Vou. 31 chloride solution of nitrile 13 with N-bromosuccinimide, followed by alkalinetreatment of the resulting bromo compound, afforded p-tolylacetic acid (18). Grob and co-workers12a …
Number of citations: 14 pubs.acs.org
R Weis, K Schweiger, W Seebacher, F Belaj - Tetrahedron, 1998 - Elsevier
Dialkylammonium rhodanides and benzylidene acetone give racemic (6RS,7RS)-4-dialkylamino-bicyclo[2.2.2]octan-2-ones in a one-pot reaction in good yields. The mechanism of the …
Number of citations: 44 www.sciencedirect.com
W Seebacher, D Kröpfl, F Belaj, R Saf, A Hüfner… - Molecules, 2005 - mdpi.com
Benzylidene acetone reacts with thiocyanates derived from secondary amines in a one-pot reaction to give 4-aminobicyclo[2.2.2]octan-2-ones. The reaction mixture was investigated for …
Number of citations: 4 www.mdpi.com
V Wolkinger, S Ahmad, W Seebacher, J Faist… - Monatshefte für Chemie …, 2016 - Springer
Several new diaryl-substituted azabicyclo[3.2.2]nonanes with varying substitution patterns of the aromatic rings and differing amino substitution at a bridgehead atom of the bicyclic ring …
Number of citations: 1 link.springer.com

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